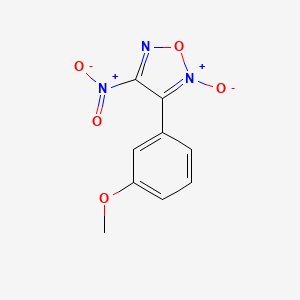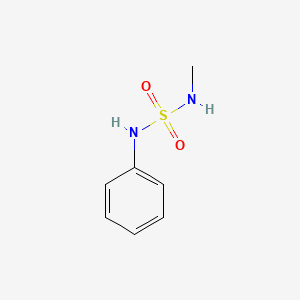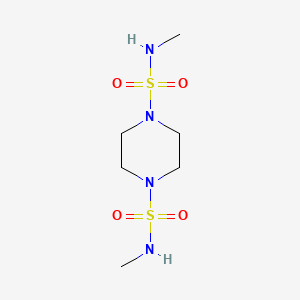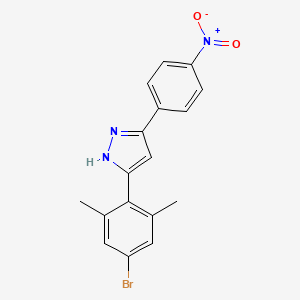
2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione
説明
2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione, also known as HNAD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HNAD is a derivative of naphthalene and has a unique molecular structure that makes it a promising candidate for medicinal and industrial purposes.
科学的研究の応用
2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione has shown promising results as a potential anti-tumor agent, with studies demonstrating its ability to induce apoptosis in cancer cells. 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione has also been investigated for its anti-inflammatory and antioxidant properties, which could make it a valuable therapeutic agent for treating a range of diseases, including arthritis and neurodegenerative disorders.
In organic synthesis, 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione has been used as a versatile building block for the synthesis of various heterocyclic compounds. Its unique molecular structure allows for the formation of complex structures through a range of reactions, including cyclization, oxidation, and reduction. 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione has also been used as a precursor for the synthesis of dyes and pigments, due to its strong absorption in the visible region of the electromagnetic spectrum.
作用機序
The mechanism of action of 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione has been shown to induce apoptosis through the activation of caspases, which are enzymes involved in programmed cell death. 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione has also been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, which could contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation and oxidative stress, and the modulation of various signaling pathways. 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione has also been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione is its versatility as a building block for the synthesis of various compounds. Its unique molecular structure allows for the formation of complex structures through a range of reactions. 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione also has a low toxicity profile, making it a potentially safe compound for use in lab experiments. However, the synthesis of 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione can be challenging and time-consuming, which could limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione. One area of interest is the synthesis of new derivatives of 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione with improved activity and selectivity for specific applications. Another area of interest is the investigation of the mechanism of action of 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione, which could lead to the discovery of new therapeutic targets. Additionally, the development of new methods for the synthesis of 2-hydroxy-2-(1-naphthylamino)-1H-indene-1,3(2H)-dione could improve its accessibility and increase its potential applications.
特性
IUPAC Name |
2-hydroxy-2-(naphthalen-1-ylamino)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-17-14-9-3-4-10-15(14)18(22)19(17,23)20-16-11-5-7-12-6-1-2-8-13(12)16/h1-11,20,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWISZZKQGLTEEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3(C(=O)C4=CC=CC=C4C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-2-(naphthalen-1-ylamino)-1H-indene-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-oxo-6H-benzo[c]chromene-10-carboxylic acid](/img/structure/B3825168.png)
![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3825174.png)

![[2-ethoxy-5-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenyl]methanol](/img/structure/B3825182.png)


![(3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]methyl}-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3825212.png)



![N-(2-methylphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B3825238.png)
![5-[(benzylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3825252.png)
![2-methyl-4-{5-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)methyl]-2-thienyl}but-3-yn-2-ol](/img/structure/B3825263.png)